molecular formula C24H20FN5O2 B11180893 N-(2-fluoro-4-methylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

N-(2-fluoro-4-methylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

Cat. No.: B11180893
M. Wt: 429.4 g/mol
InChI Key: IGOLCCRARKJPBP-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-methylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of imidazobenzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-4-methylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazobenzimidazole core: This can be achieved through the condensation of an appropriate o-phenylenediamine derivative with a suitable carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the pyridin-3-ylmethyl group: This step may involve the alkylation of the imidazobenzimidazole core with a pyridin-3-ylmethyl halide in the presence of a base.

    Acylation with 2-fluoro-4-methylphenyl acetic acid: The final step involves the acylation of the intermediate with 2-fluoro-4-methylphenyl acetic acid or its derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-4-methylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-methylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Highlighting Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H20FN5O2

Molecular Weight

429.4 g/mol

IUPAC Name

N-(2-fluoro-4-methylphenyl)-2-[2-oxo-3-(pyridin-3-ylmethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C24H20FN5O2/c1-15-8-9-18(17(25)11-15)27-22(31)12-21-23(32)29(14-16-5-4-10-26-13-16)24-28-19-6-2-3-7-20(19)30(21)24/h2-11,13,21H,12,14H2,1H3,(H,27,31)

InChI Key

IGOLCCRARKJPBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CC5=CN=CC=C5)F

Origin of Product

United States

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